molecular formula C10H8ClNO B1398206 3-Chloro-7-methoxyquinoline CAS No. 858279-19-3

3-Chloro-7-methoxyquinoline

Cat. No.: B1398206
CAS No.: 858279-19-3
M. Wt: 193.63 g/mol
InChI Key: PAEDEQPANBVNRY-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxyquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the third position and a methoxy group at the seventh position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method is the reaction of 7-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the third position with a chlorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

3-Chloro-7-methoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-7-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other organic molecules .

Properties

IUPAC Name

3-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEDEQPANBVNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733762
Record name 3-Chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858279-19-3
Record name 3-Chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-7-methoxyquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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